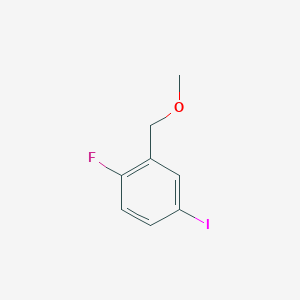

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

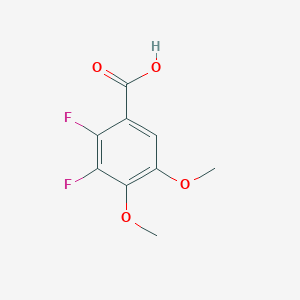

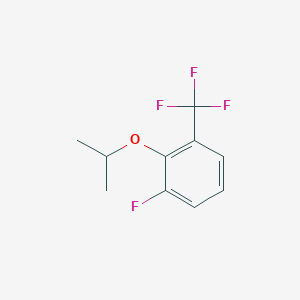

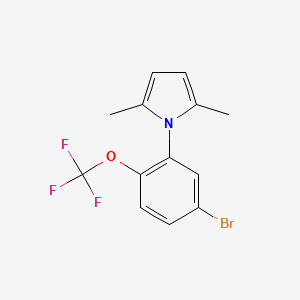

“1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene” is a chemical compound with the molecular formula C8H7BrClFO . It is a type of polyhalo substituted benzene .

Molecular Structure Analysis

The molecular structure of “1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene” is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring . The methoxymethyl group is also attached to the benzene ring .Chemical Reactions Analysis

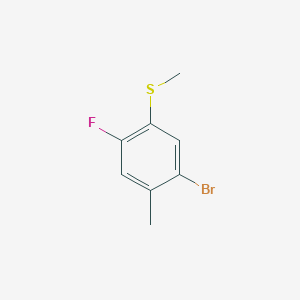

While specific chemical reactions involving “1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene” are not available in the searched resources, related compounds such as 1-Bromo-4-chloro-2-fluorobenzene have been reported to undergo Suzuki coupling reactions .Physical And Chemical Properties Analysis

The molecular weight of “1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene” is 253.5 . Other physical and chemical properties specific to this compound were not found in the available resources.Mecanismo De Acción

Target of Action

It is known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reaction it is involved in.

Mode of Action

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene is a polyhalo substituted benzene . It is known to undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This suggests that its mode of action involves the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, which this compound participates in, is a key step in the synthesis of various biologically active compounds . Therefore, it can be inferred that this compound indirectly influences multiple biochemical pathways through its role in the synthesis of these compounds.

Pharmacokinetics

As a synthetic intermediate, it is primarily used in laboratory settings for the synthesis of other compounds

Result of Action

As a synthetic intermediate, its primary role is to facilitate the formation of carbon-carbon bonds in the synthesis of various organic compounds . The resulting compounds could have diverse molecular and cellular effects depending on their structure and function.

Action Environment

The efficacy and stability of 1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction it participates in is typically carried out under mild conditions and is tolerant to various functional groups . .

Propiedades

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRKYVLNBKABMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293546.png)